molecular formula C11H11NO6 B153665 Trimethyl pyridine-2,4,6-tricarboxylate CAS No. 25309-39-1

Trimethyl pyridine-2,4,6-tricarboxylate

Cat. No. B153665
CAS RN: 25309-39-1
M. Wt: 253.21 g/mol
InChI Key: RJRVGJDUSQEIGG-UHFFFAOYSA-N
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Description

Trimethyl pyridine-2,4,6-tricarboxylate (TMPC) is an organic compound with a molecular formula of C9H9NO6. It is a colorless solid that is soluble in water, ethanol and other organic solvents. TMPC is a versatile compound with a wide range of applications in both scientific research and industrial processes. In scientific research, TMPC is used as a reagent for the synthesis of various compounds and can also be used as a catalyst in organic reactions. Additionally, it is used as an intermediate in the synthesis of drugs, dyes, and other compounds. In industrial processes, TMPC is used as a corrosion inhibitor and in the production of polymers.

Scientific Research Applications

  • Copper-Mediated Oxidation : A study explored the hydrothermal reactions of trimethyl pyridine compounds, showing the copper-mediated stepwise oxidation of these compounds to form pyridinecarboxylates. This finding indicates a potential application in chemical synthesis and material science (Li et al., 2010).

  • Reactivity with Zn(II) Salts : Another research demonstrated the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts, forming different coordination polymers based on the reaction conditions. This suggests its use in the development of new materials and coordination chemistry (Ghosh et al., 2004).

  • Precursor for Synthesis : The compound has been used as a precursor in the synthesis of fluoronicotinate, a prosthetic group used in positron emission tomography (PET) imaging, demonstrating its relevance in radiopharmaceuticals (Davis & Fettinger, 2018).

  • Lanthanide Coordination Polymers : Research has been conducted on lanthanide pyridine-2,4,6-tricarboxylate coordination polymers, showcasing their structural characteristics and properties like luminescence and magnetic properties, suggesting applications in material science and chemistry (Zhu et al., 2012).

  • Ruthenium Complexes with Anticancer Properties : A study reported the synthesis of a bis(arylimino)pyridine Ru(III) chloride compound, showing potential in the development of new anticancer drugs (Garza-Ortiz et al., 2008).

Safety and Hazards

Trimethyl pyridine-2,4,6-tricarboxylate is classified under GHS07. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

Trimethyl pyridine-2,4,6-tricarboxylate has potential applications in organic syntheses . More research is needed to explore its full potential.

properties

IUPAC Name

trimethyl pyridine-2,4,6-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c1-16-9(13)6-4-7(10(14)17-2)12-8(5-6)11(15)18-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRVGJDUSQEIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25309-39-1
Record name Trimethyl pyridine-2,4,6-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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